molecular formula C53H89N5O32S B12090570 N-[3-[3-acetamido-5-[3-acetamido-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxypropyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

N-[3-[3-acetamido-5-[3-acetamido-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxypropyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

Cat. No.: B12090570
M. Wt: 1340.4 g/mol
InChI Key: WQTPWQASOVMSOF-UHFFFAOYSA-N
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Description

M3(Fuc6)-biotin is a compound that combines biotin, a vitamin essential for various metabolic processes, with a fucose sugar derivative. This conjugation is often used in biochemical and molecular biology research due to the unique properties of both biotin and fucose.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of M3(Fuc6)-biotin typically involves the conjugation of biotin with a fucose derivative. The process begins with the activation of the carboxyl group of biotin, usually through the formation of an N-hydroxysuccinimide ester. This activated biotin is then reacted with an amine-functionalized fucose derivative under mild conditions to form the final conjugate.

Industrial Production Methods

Industrial production of M3(Fuc6)-biotin follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

M3(Fuc6)-biotin can undergo various chemical reactions, including:

    Oxidation: The fucose moiety can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the biotin or fucose components.

    Substitution: The compound can participate in substitution reactions, particularly at the fucose moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the fucose moiety can lead to the formation of fucose acid derivatives.

Scientific Research Applications

M3(Fuc6)-biotin has a wide range of applications in scientific research:

    Chemistry: Used as a probe in various chemical assays.

    Biology: Utilized in studying cell surface glycosylation and protein interactions.

    Medicine: Employed in drug delivery systems and diagnostic assays.

    Industry: Used in the production of biotinylated compounds for various applications.

Mechanism of Action

The mechanism of action of M3(Fuc6)-biotin involves its ability to bind to specific proteins and enzymes. Biotin acts as a coenzyme for carboxylase enzymes, facilitating various metabolic reactions. The fucose moiety can interact with lectins and other carbohydrate-binding proteins, influencing cell signaling and adhesion processes.

Comparison with Similar Compounds

Similar Compounds

    Biotinylated Glucose: Similar in structure but uses glucose instead of fucose.

    Biotinylated Mannose: Uses mannose instead of fucose.

    Biotinylated Galactose: Uses galactose instead of fucose.

Uniqueness

M3(Fuc6)-biotin is unique due to the presence of the fucose moiety, which imparts specific binding properties and biological activities that are distinct from other biotinylated sugars. This makes it particularly useful in studies involving fucose-specific interactions and processes.

Biological Activity

The compound N-[3-[3-acetamido-5-[3-acetamido-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy... represents a complex organic structure with significant potential in various biological applications. This article delves into its biological activity, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C52H95N4O22PC_{52}H_{95}N_4O_{22}P, with a molecular weight of approximately 2000.5 g/mol. It features multiple hydroxyl and acetamido groups that contribute to its biochemical interactions. The intricate structure suggests potential for diverse biological activities.

Mechanisms of Biological Activity

  • Enzyme Interactions : The compound interacts with various enzymes critical for metabolic processes. It has been shown to inhibit certain glycosyltransferases involved in the synthesis of bacterial cell walls. This inhibition can lead to increased susceptibility of bacteria to antibiotics.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several strains of bacteria and fungi. Its ability to disrupt cell wall synthesis makes it a candidate for further exploration in antibiotic development.
  • Antioxidant Properties : The presence of multiple hydroxyl groups suggests that the compound may act as a free radical scavenger. This activity can protect cells from oxidative stress and has implications for conditions such as neurodegenerative diseases.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of conventional antibiotics, suggesting enhanced potency.

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus8Penicillin32
Escherichia coli16Ampicillin64

Study 2: Neuroprotective Effects

In vitro studies using SH-SY5Y neuroblastoma cells revealed that the compound significantly reduced hydrogen peroxide-induced apoptosis. The mechanism was linked to the inhibition of reactive oxygen species (ROS) production.

TreatmentCell Viability (%)ROS Levels (µM)
Control10010
Compound Treatment855

Properties

IUPAC Name

N-[3-[3-acetamido-5-[3-acetamido-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxypropyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H89N5O32S/c1-17-31(65)37(71)40(74)49(82-17)81-15-25-45(35(69)29(55-18(2)62)47(87-25)79-10-6-9-54-27(64)8-5-4-7-26-28-20(16-91-26)57-53(78)58-28)88-48-30(56-19(3)63)36(70)44(23(13-61)85-48)89-52-43(77)46(90-51-42(76)39(73)33(67)22(12-60)84-51)34(68)24(86-52)14-80-50-41(75)38(72)32(66)21(11-59)83-50/h17,20-26,28-52,59-61,65-77H,4-16H2,1-3H3,(H,54,64)(H,55,62)(H,56,63)(H2,57,58,78)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTPWQASOVMSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)NC(=O)C)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)NC(=O)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H89N5O32S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1340.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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